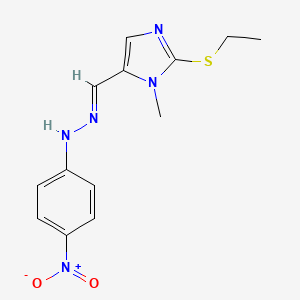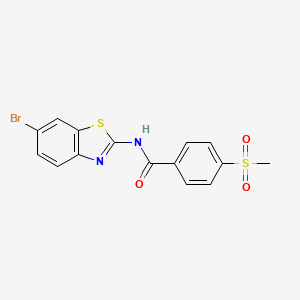![molecular formula C20H20N4O2 B2871504 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 881567-40-4](/img/structure/B2871504.png)
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Wissenschaftliche Forschungsanwendungen
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrole-containing molecules. Examples include:
- 4-(1H-benzimidazol-2-yl)benzaldehyde
- 4,5-Dihydro-1H-imidazol-2-amine
Uniqueness
What sets 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)10-11-24-12-17(25)18(19(24)21)20-22-15-4-2-3-5-16(15)23-20/h2-9,21,25H,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZOAPEWZRSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2871425.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2871427.png)





![(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2871434.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2871440.png)
![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
